molecular formula C14H19BrN4O3S2 B4758240 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4758240
M. Wt: 435.4 g/mol
InChI Key: YEBCUDKIVSDBNX-UHFFFAOYSA-N
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Description

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core, a thienyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The bromine atom on the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thienyl derivatives.

Scientific Research Applications

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamides and pyrazoles.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the pyrazole core can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(5-bromothiophen-2-yl)sulfonylamino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O3S2/c1-4-19-8-10(13(17-19)14(20)16-7-9(2)3)18-24(21,22)12-6-5-11(15)23-12/h5-6,8-9,18H,4,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCUDKIVSDBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE

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